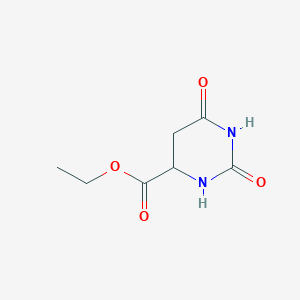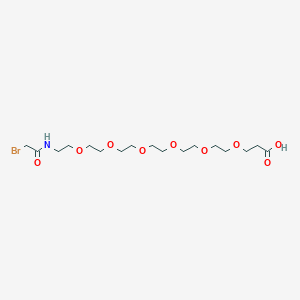
Ethyl 2,6-dioxo-1,3-diazinane-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2,6-dihydroxypyrimidine-4-carboxylate is a chemical compound with the molecular formula C₇H₈N₂O₄ and a molecular weight of 184.15 g/mol . It is an amide that has shown anti-inflammatory properties in mice by inhibiting the production of adenosine through binding to adenosine receptors . This compound also binds to phenyl and hydroxyl groups, which may explain its ability to inhibit the influenza virus .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2,6-dihydroxypyrimidine-4-carboxylate can be synthesized through various synthetic routes. One common method involves the reaction of ethyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate with formamide at elevated temperatures (110–130°C) to form the desired product . Another approach involves the alkylation of methyl 3-butyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate with 5-bromopentanenitrile in the presence of sodium hydride in dimethylformamide (DMF) .
Industrial Production Methods
Industrial production methods for Ethyl 2,6-dihydroxypyrimidine-4-carboxylate typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2,6-dihydroxypyrimidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
Ethyl 2,6-dihydroxypyrimidine-4-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.
Biology: Studied for its anti-inflammatory properties and ability to inhibit adenosine production.
Medicine: Investigated for its potential use in treating inflammatory diseases and viral infections.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of Ethyl 2,6-dihydroxypyrimidine-4-carboxylate involves its binding to adenosine receptors, which inhibits the production of adenosine . This inhibition blocks the activity of these receptors, leading to anti-inflammatory effects. The compound also binds to phenyl and hydroxyl groups, which may contribute to its ability to inhibit the influenza virus .
Comparación Con Compuestos Similares
Ethyl 2,6-dihydroxypyrimidine-4-carboxylate can be compared with other similar compounds, such as:
Pyrimidopyrimidines: These compounds have two fused pyrimidine rings and exhibit similar biological activities.
Ethyl 2,6-dihydroxypyrimidine-4-carboxylate is unique due to its specific binding properties and anti-inflammatory effects, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C7H10N2O4 |
|---|---|
Peso molecular |
186.17 g/mol |
Nombre IUPAC |
ethyl 2,6-dioxo-1,3-diazinane-4-carboxylate |
InChI |
InChI=1S/C7H10N2O4/c1-2-13-6(11)4-3-5(10)9-7(12)8-4/h4H,2-3H2,1H3,(H2,8,9,10,12) |
Clave InChI |
BBCAFBXQQMMNPR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CC(=O)NC(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(4-(Trifluoromethoxy)phenyl)benzo[D][1,2,3]triazin-4(3H)-one](/img/structure/B12102953.png)

![N-[(E)-(2-bromo-4-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B12102965.png)
![3-[(4E)-4-[(2E,4E,6E,8E,10E)-1-hydroxydodeca-2,4,6,8,10-pentaenylidene]-1-methyl-3,5-dioxopyrrolidin-2-yl]propanoic acid](/img/structure/B12102969.png)
![5-(3,4-Dimethoxyphenyl)-6,7-bis(methoxymethyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole](/img/structure/B12102972.png)



amine](/img/structure/B12102992.png)



![1H-Azepine-1-carboxylic acid, 3-[(2-amino-6-chlorophenyl)amino]hexahydro-, 1,1-dimethylethyl ester, (3R)-](/img/structure/B12103027.png)
